molecular formula C16H22N2O2 B2851130 1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde CAS No. 832683-53-1

1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde

Cat. No.: B2851130
CAS No.: 832683-53-1
M. Wt: 274.364
InChI Key: AXZGRYWTUSUHTJ-UHFFFAOYSA-N
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Description

1-[3-(tert-Butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde is a synthetic indole derivative featuring a carbaldehyde group at the 3-position of the indole ring and a tertiary butylamino-substituted hydroxypropyl chain at the 1-position. Indole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

1-[3-(tert-butylamino)-2-hydroxypropyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)17-8-13(20)10-18-9-12(11-19)14-6-4-5-7-15(14)18/h4-7,9,11,13,17,20H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZGRYWTUSUHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CN1C=C(C2=CC=CC=C21)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with an indole derivative, which undergoes a series of reactions including alkylation, amination, and oxidation to introduce the tert-butylamino and hydroxypropyl groups, as well as the aldehyde functionality.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the tert-butylamino group.

Major Products

    Oxidation: 1-(3-(tert-butylamino)-2-hydroxypropyl)-1H-indole-3-carboxylic acid.

    Reduction: 1-(3-(tert-butylamino)-2-hydroxypropyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors, potentially modulating their activity. The hydroxypropyl chain and aldehyde group may also play roles in its biological effects by participating in hydrogen bonding and other interactions with biomolecules .

Comparison with Similar Compounds

(E)-3-[1-[3-(Butyl-Methyl-Amino)-2-Hydroxy-Propyl]-1H-Indol-3-Yl]-1-Thiophen-2-Yl-Propenone

  • Structural Differences: Replaces the carbaldehyde group with a propenone-thiophene moiety.
  • Molecular Formula : C23H28N2O2S (MW: 396.556 g/mol) vs. C17H22N2O2 (estimated for the target compound).
  • The propenone linker may enhance conjugation, affecting UV absorption and fluorescence properties relevant to analytical detection .

1-(2-Methylbenzyl)-1H-Indole-3-Carbaldehyde

  • Structural Differences: Substitutes the hydroxypropyl-tert-butylamino chain with a 2-methylbenzyl group.
  • Molecular Implications :
    • Increased lipophilicity due to the benzyl group, likely improving membrane permeability but reducing aqueous solubility.
    • Documented as an intermediate in antibacterial drug synthesis, highlighting the importance of the carbaldehyde group in bioactive molecule design .

1-(tert-Butylamino)-3-(4-Propylphenoxy)Propan-2-Ol Hydrochloride

  • Structural Differences: Replaces the indole-carbaldehyde core with a phenoxy-propanolamine scaffold.
  • Molecular Formula: C16H28ClNO2 (MW: 301.85 g/mol).
  • Key Implications: The phenoxy group and hydrochloride salt enhance solubility in polar solvents, contrasting with the indole-based analog’s likely lower solubility. Demonstrates the pharmacological versatility of tertiary butylamino-alcohol motifs in diverse scaffolds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C17H22N2O2 (estimated) ~286.37 Indole-3-carbaldehyde, tert-butylamino Drug intermediate (hypothesized)
(E)-3-[1-[3-(Butyl-Methyl-Amino)... (Propenone) C23H28N2O2S 396.556 Thiophene-propenone Fluorescent probes or catalysts
1-(2-Methylbenzyl)-1H-Indole-3-Carbaldehyde C17H15NO 249.31 2-Methylbenzyl Antibacterial intermediate
1-(tert-Butylamino)-3-(4-Propylphenoxy)... HCl C16H28ClNO2 301.85 Phenoxy, hydrochloride Solubility-enhanced drug forms

Research Findings and Implications

  • Electronic Effects : The carbaldehyde group in the target compound (vs. thiophene or benzyl substituents) may enhance electrophilicity, facilitating nucleophilic additions in synthetic pathways .
  • Solubility and Bioavailability: The hydroxypropyl-tert-butylamino chain likely improves water solubility compared to purely aromatic analogs, though the hydrochloride salt in ’s compound offers superior ionic solubility .

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